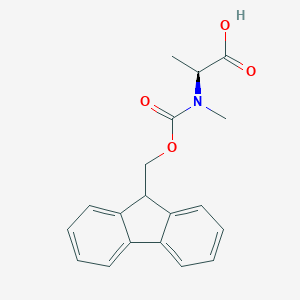

Fmoc-N-Me-Ala-OH

Description

BenchChem offers high-quality Fmoc-N-Me-Ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-N-Me-Ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHWKQIQLPZTC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350931 | |

| Record name | Fmoc-N-methyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84000-07-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84000-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-N-methyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-N-Me-Ala-OH: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Ala-OH, chemically known as N-α-Fmoc-N-α-methyl-L-alanine, is a specialized amino acid derivative crucial for advanced peptide synthesis.[1][2] The presence of the N-methyl group offers unique advantages, such as enhancing the metabolic stability and modifying the conformational properties of the resulting peptides. The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting agent for the amino group, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a detailed overview of the physicochemical properties, analytical methodologies, and a fundamental experimental workflow for the application of Fmoc-N-Me-Ala-OH.

Physicochemical Properties

The distinct characteristics of Fmoc-N-Me-Ala-OH are fundamental to its application in peptide synthesis. These properties dictate its solubility, reactivity, and storage conditions.

| Property | Value | References |

| Molecular Formula | C₁₉H₁₉NO₄ | [1][3] |

| Molecular Weight | 325.36 g/mol | [1][4][5] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 140 - 157 °C | [1][3] |

| Optical Rotation | [α]₂₀/D −18.5 to -20° (c=1 in DMF) | [3][4] |

| Solubility | Soluble in Dimethylformamide (DMF)[1][2]. Slightly soluble in water.[2] | |

| Storage Temperature | 2-8°C | [2][4] |

| pKa (Predicted) | 3.92 ± 0.10 | [2] |

Experimental Protocols

Accurate characterization and application of Fmoc-N-Me-Ala-OH rely on standardized experimental protocols. Below are methodologies for purity assessment and its use in peptide synthesis.

Purity and Identity Assessment

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity and enantiomeric purity of the compound.

-

Method: A reversed-phase HPLC (RP-HPLC) system is commonly used.

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detector at 254 nm or 265 nm, characteristic for the Fmoc group.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent like DMF.

-

-

Expected Result: A major peak corresponding to Fmoc-N-Me-Ala-OH, with purity levels typically ≥97%.[4] Enantiomeric purity is often determined using chiral HPLC and should be ≥99.5%.[1]

2. Thin-Layer Chromatography (TLC):

-

Purpose: A rapid and qualitative method to assess purity and monitor reaction progress.

-

Method:

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of dichloromethane and methanol is a common solvent system.

-

Visualization: UV light (254 nm) to visualize the Fmoc group.

-

-

Expected Result: A single major spot, with an Rf value characteristic of the compound in the chosen solvent system. Purity is often expected to be ≥98%.[1]

3. Infrared (IR) Spectroscopy:

-

Purpose: To confirm the identity of the compound by identifying its functional groups.

-

Method: The sample is analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent.

-

Expected Result: The IR spectrum should show characteristic absorption bands for the carbonyl groups of the carboxylic acid and the Fmoc protecting group, as well as N-methyl and aromatic C-H stretches. The identity is confirmed if the spectrum "passes test" against a reference standard.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-Ala-OH is a key building block in Fmoc-based SPPS.[1][4] The general cycle for incorporating this amino acid into a growing peptide chain on a solid support (resin) is outlined below.

1. Resin Preparation:

-

The synthesis begins with a solid support, such as Wang or Rink Amide resin, chosen based on the desired C-terminal functionality (acid or amide).[6]

-

The resin is swelled in a suitable solvent, typically DMF or dichloromethane (DCM), for at least 30 minutes to ensure accessibility of the reactive sites.[7]

2. Fmoc Deprotection:

-

The Fmoc protecting group on the resin-bound amino acid is removed to expose a free amine for the next coupling step.

-

This is achieved by treating the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 20 minutes).[7]

-

The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

3. Amino Acid Activation and Coupling:

-

In a separate vessel, Fmoc-N-Me-Ala-OH is pre-activated to form a reactive species that will readily form a peptide bond.

-

A solution of Fmoc-N-Me-Ala-OH is prepared in DMF.

-

A coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide), and a base like DIPEA (N,N-Diisopropylethylamine) are added to the amino acid solution.[6]

-

This activation mixture is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours.

4. Washing:

-

After the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Workflow and Pathway Visualizations

The following diagrams illustrate the core logical workflow for the use of Fmoc-N-Me-Ala-OH in peptide synthesis.

Caption: Workflow for a single coupling cycle in Fmoc SPPS.

Caption: Chemical pathway for the base-mediated removal of the Fmoc group.

References

- 1. Fmoc-N-Me-Ala-OH Novabiochem® | 84000-07-7 [sigmaaldrich.com]

- 2. Fmoc-N-Me-Ala-OH , 97% , 84000-07-7 - CookeChem [cookechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc-N-Me-Ala-OH ≥97.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

A Technical Guide to the Synthesis and Preparation of Fmoc-N-Me-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

N-methylated amino acids, such as Fmoc-N-Me-Ala-OH, are crucial building blocks in modern peptide science and drug discovery. The incorporation of an N-methyl group into a peptide backbone imparts unique conformational constraints, enhances metabolic stability by reducing susceptibility to enzymatic degradation, and can improve cell permeability.[1] This technical guide provides an in-depth overview of the synthesis of (2S)-2-[(fluoren-9-ylmethoxy)carbonyl-methylamino]propanoic acid (Fmoc-N-Me-Ala-OH), focusing on established experimental protocols and providing quantitative data to support researchers in its preparation.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-N-Me-Ala-OH is presented below. This data is essential for quality control and for designing subsequent synthetic steps.

| Property | Value | Reference |

| CAS Number | 84000-07-7 | [2][3][4] |

| Molecular Formula | C₁₉H₁₉NO₄ | [2][4] |

| Molecular Weight | 325.36 g/mol | [4] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 155 - 157 °C | [2] |

| Optical Rotation | [α]²⁰D = -20 ± 2° (c=1 in DMF) | [2] |

| Purity | ≥98% (HPLC), ≥99% (Chiral HPLC) | [2][4] |

| Storage Temperature | 2-8°C | [2] |

Synthesis Methodologies

The synthesis of Fmoc-N-Me-Ala-OH can be approached through various methods, including solution-phase and solid-phase techniques. A prominent and effective strategy for N-methylation is the Biron-Kessler method, which is an adaptation of the Fukuyama procedure for solid-phase synthesis.[5] This method involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the remaining NH group, facilitating its methylation.[5]

Solid-Phase Synthesis of Fmoc-N-Me-Ala-OH via the Biron-Kessler Method

A robust method for preparing Fmoc-N-methylated amino acids utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[5][6] This solid-phase approach offers advantages such as simplified purification of intermediates. While the cited literature tested this protocol with Fmoc-Thr(tBu)-OH and Fmoc-βAla-OH, the principles are directly applicable to the synthesis of Fmoc-N-Me-Ala-OH, starting from Fmoc-Ala-OH.[5][6]

The overall workflow for the solid-phase synthesis is depicted below.

References

A Comprehensive Technical Guide to Fmoc-N-methyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-methyl-L-alanine, a crucial reagent in modern peptide chemistry. The primary focus of this document is to furnish researchers and drug development professionals with the essential technical data and methodologies required for the effective utilization of this compound.

CAS Number: The designated CAS Registry Number for Fmoc-N-methyl-L-alanine is 84000-07-7 .[1][2][3][4]

Compound Data Summary

Fmoc-N-methyl-L-alanine is an amino acid derivative that is widely employed in solid-phase peptide synthesis (SPPS).[1] The N-methylation of the amino acid backbone offers significant advantages in drug design, including enhanced metabolic stability and improved cell permeability of the resulting peptide.[5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a key feature, enabling a base-labile deprotection strategy that is orthogonal to acid-labile side-chain protecting groups.[1][6]

Table 1: Physicochemical Properties of Fmoc-N-methyl-L-alanine

| Property | Value | References |

| CAS Number | 84000-07-7 | [1][2][3][4] |

| Molecular Formula | C₁₉H₁₉NO₄ | [1][2][4] |

| Molecular Weight | 325.36 g/mol | [4][7] |

| Appearance | White to off-white powder | [1][8] |

| Melting Point | 155 - 157 °C | [1] |

| Optical Rotation [α]20/D | -18.5 ± 1° (c=1 in DMF) | [9] |

| Purity | ≥97.0% (sum of enantiomers, HPLC) | [9] |

| Solubility | Slightly soluble in water. | [4][8] |

| Storage Temperature | 2-8°C | [8][9] |

Application in Peptide Synthesis

The primary application of Fmoc-N-methyl-L-alanine is as a building block in the synthesis of peptides.[1] The incorporation of N-methylated amino acids like this one is a critical strategy in medicinal chemistry to overcome the limitations of native peptides, such as poor stability and bioavailability.[5]

The steric hindrance caused by the N-methyl group can make the coupling reaction more challenging compared to that of primary amino acids.[5] Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is crucial for achieving high yields.[5] Potent activating agents are often required to overcome this steric hindrance.[5]

Below is a generalized workflow for the incorporation of Fmoc-N-methyl-L-alanine into a growing peptide chain during solid-phase peptide synthesis (SPPS).

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.

While often purchased, Fmoc-N-methyl-L-alanine can be synthesized. A common laboratory-scale method is based on the methylation of the N-nosyl protected amino acid, followed by removal of the nosyl group and protection with Fmoc-OSu.[10] Another approach involves the solid-phase synthesis using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[11] The Biron-Kessler method, which involves protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS) followed by methylation, is also an effective strategy.[11][12]

This protocol outlines the key steps for coupling Fmoc-N-methyl-L-alanine to a resin-bound peptide with a free N-terminal amine.

-

Resin Swelling: The peptide-resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF. This is typically done in two stages: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct. A typical wash cycle consists of 5-7 alternating additions and drainages of DMF.

-

Coupling Reaction:

-

In a separate vessel, the Fmoc-N-methyl-L-alanine (typically 3-5 equivalents relative to the resin loading) is pre-activated.

-

To a solution of Fmoc-N-methyl-L-alanine in DMF, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).[5]

-

Allow the activation to proceed for 5-10 minutes at room temperature.[5]

-

Add the activated amino acid solution to the washed, deprotected peptide-resin.

-

The coupling reaction is allowed to proceed for 1-4 hours. Due to the steric hindrance of the N-methyl group, longer coupling times may be necessary.[5]

-

-

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. Note that the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue.

-

Washing: After the coupling is complete, the resin is again thoroughly washed with DMF to remove any unreacted reagents and byproducts.

-

Capping (Optional): If the coupling reaction is found to be incomplete, any unreacted N-terminal amines can be capped to prevent the formation of deletion sequences. This is typically achieved by treating the resin with acetic anhydride and a base in DMF.

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

This detailed guide provides the foundational knowledge for the effective use of Fmoc-N-methyl-L-alanine in peptide synthesis and drug discovery endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fmoc-n-methyl-l-alanine | CAS 84000-07-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Page loading... [guidechem.com]

- 4. N-Fmoc-N-methyl-L-alanine, 95% | Fisher Scientific [fishersci.ca]

- 5. benchchem.com [benchchem.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. Fmoc-N-Methyl-L-Alanine cas 84000-07-7 [minglangchem.com]

- 8. FMOC-N-Methyl-L-alanine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Fmoc-N-Me-Ala-OH ≥97.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of Fmoc-N-Me-Ala-OH

For Immediate Release

Shanghai, China – December 13, 2025 – In the intricate world of peptide synthesis and drug development, a thorough understanding of the physicochemical properties of building blocks is paramount. This technical guide offers an in-depth analysis of the solubility and stability of N-α-Fmoc-N-α-methyl-L-alanine (Fmoc-N-Me-Ala-OH), a crucial derivative for introducing N-methylated amino acids into peptide chains. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, providing critical data and methodologies to optimize its use in solid-phase peptide synthesis (SPPS) and other applications.

N-methylation of amino acids is a key strategy to enhance the metabolic stability, bioavailability, and conformational properties of therapeutic peptides.[1] The successful incorporation of these modified residues, however, is highly dependent on their solubility and stability in the solvents commonly employed in synthesis protocols. This guide consolidates available data on Fmoc-N-Me-Ala-OH to facilitate its effective handling, storage, and application.

Section 1: Solubility Profile of Fmoc-N-Me-Ala-OH

The solubility of Fmoc-N-Me-Ala-OH is a critical factor for achieving efficient coupling reactions in peptide synthesis. Poor solubility can lead to incomplete reactions, low yields, and difficulties in purification. The following tables summarize the available quantitative and semi-quantitative solubility data for Fmoc-N-Me-Ala-OH in various organic solvents commonly used in peptide synthesis.

Table 1: Quantitative Solubility of Fmoc-N-Me-Ala-OH

| Solvent | Abbreviation | Solubility (mg/mL) | Molar Concentration (M) | Notes |

| Dimethyl Sulfoxide | DMSO | 100[2][3] | ~0.307 | Ultrasonic assistance may be required. Use of hygroscopic DMSO can impact solubility.[2][3] |

Table 2: Semi-Quantitative and Estimated Solubility of Fmoc-N-Me-Ala-OH

| Solvent | Abbreviation | Estimated Solubility (mg/mL) | Observation/Source |

| N,N-Dimethylformamide | DMF | > 100 | Generally considered a very good solvent for N-protected amino acids. A specification of "clearly soluble" at 1 mmole in 2 ml (~162.7 mg/mL) has been noted. |

| N-Methyl-2-pyrrolidone | NMP | > 100 | An excellent solvent for peptide synthesis, often used for poorly soluble sequences. |

| Dichloromethane | DCM | 20 - 50 | Moderate solubility can be expected. Often used in combination with more polar solvents. |

Section 2: Stability of Fmoc-N-Me-Ala-OH in Solution

The stability of Fmoc-N-Me-Ala-OH in solution is crucial for ensuring the integrity of the building block prior to and during its use in synthesis. The primary degradation pathway for Fmoc-protected amino acids is the cleavage of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This process is known to be facilitated by basic conditions and can also be induced by elevated temperatures.

General Stability Considerations

-

Storage of Stock Solutions: For long-term storage, it is recommended to keep stock solutions of Fmoc-N-Me-Ala-OH in DMSO at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[3] This implies a degree of instability at room temperature over extended periods.

-

Thermal Stability: The Fmoc group can be cleaved at elevated temperatures. Studies have shown that at 120°C, quantitative cleavage of the Fmoc group from Fmoc-protected amino acids can occur within 15 minutes in solvents such as DMF, NMP, and DMSO. This highlights the importance of avoiding high temperatures during storage and handling of Fmoc-N-Me-Ala-OH solutions.

-

pH Stability: The Fmoc group is labile to basic conditions. The deprotection is typically achieved using a secondary amine base like piperidine. Therefore, exposure of Fmoc-N-Me-Ala-OH to basic environments, even mild ones, can lead to premature deprotection. Conversely, the Fmoc group is generally stable under acidic conditions.

Potential Degradation Pathway

The primary degradation pathway for Fmoc-N-Me-Ala-OH in solution, particularly under basic or thermal stress, is the cleavage of the Fmoc group to yield N-Me-Ala-OH and dibenzofulvene (DBF). The DBF can further react with any nucleophiles present in the medium.

Caption: Potential degradation pathway of Fmoc-N-Me-Ala-OH.

Section 3: Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of Fmoc-N-Me-Ala-OH.

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This protocol is based on the widely accepted shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of solid Fmoc-N-Me-Ala-OH to a vial containing a known volume of the desired solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable membrane filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of Fmoc-N-Me-Ala-OH in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the thermodynamic solubility.

Protocol for Stability-Indicating HPLC Method and Stability Study

This protocol outlines a general procedure for assessing the stability of Fmoc-N-Me-Ala-OH in a given solvent over time.

Caption: Workflow for a Solution Stability Study.

Methodology:

-

HPLC Method Development: Develop a stability-indicating HPLC method capable of separating Fmoc-N-Me-Ala-OH from potential degradation products and impurities. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with an additive like trifluoroacetic acid (TFA). The method should be validated for specificity, linearity, accuracy, and precision.

-

Sample Preparation: Prepare a stock solution of Fmoc-N-Me-Ala-OH in the solvent of interest at a known concentration (e.g., 1 mg/mL).

-

Stability Study Initiation: Aliquot the solution into several sealed vials to minimize evaporation and contamination. Store these vials under the desired conditions (e.g., ambient temperature, protected from light).

-

Time-Point Analysis: At specified time intervals (e.g., t=0, 24h, 48h, 72h, 1 week), remove a vial from storage.

-

Sample Analysis: Immediately analyze the sample by the validated stability-indicating HPLC method.

-

Data Evaluation: Quantify the peak area of Fmoc-N-Me-Ala-OH and any new peaks that appear over time, which may correspond to degradation products. Calculate the percentage of Fmoc-N-Me-Ala-OH remaining at each time point relative to the initial concentration at t=0.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of Fmoc-N-Me-Ala-OH. The data and protocols presented herein are intended to assist researchers in the effective use of this important building block, thereby facilitating the development of novel and improved peptide-based therapeutics. It is recommended that users perform their own solubility and stability assessments under their specific experimental conditions to ensure optimal results.

References

The Role of N-Methylation in Improving Peptide Bioavailability: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide-based therapeutics represent a rapidly growing class of drugs, prized for their high target specificity and potency. However, their clinical utility is often hampered by poor pharmacokinetic properties, namely low enzymatic stability and poor membrane permeability, which lead to a short in vivo half-life and a lack of oral bioavailability. A key strategy to overcome these limitations is the N-methylation of the peptide backbone. This modification, involving the substitution of an amide proton with a methyl group, can profoundly enhance a peptide's drug-like properties. This guide provides an in-depth analysis of the mechanisms by which N-methylation improves peptide bioavailability, presents quantitative data from key studies, details the experimental protocols for evaluating these peptides, and illustrates the core concepts through logical and pathway diagrams.

Introduction: The Challenge of Peptide Therapeutics

Native peptides are often poor drug candidates due to two primary weaknesses:

-

Enzymatic Instability: Peptidases and proteases in the gastrointestinal tract, blood plasma, and target tissues rapidly degrade peptides, cleaving the amide bonds and inactivating the molecule.[1] This results in a very short circulating half-life, often just a few minutes.

-

Low Membrane Permeability: The peptide backbone is rich in hydrogen bond donors (amide N-H groups) and acceptors (carbonyl C=O groups). In an aqueous environment, these groups form hydrogen bonds with water. To cross the lipophilic cell membrane, these bonds must be broken, a process that carries a significant energetic penalty (desolvation energy). This makes it difficult for most peptides to be absorbed orally or to reach intracellular targets.

N-methylation is a chemical modification that directly addresses both of these fundamental challenges.[1][2]

The N-Methylation Strategy: Mechanisms of Action

N-methylation enhances peptide bioavailability through a dual mechanism: bolstering proteolytic resistance and improving membrane permeability.

Enhanced Proteolytic Stability

The addition of a methyl group to the amide nitrogen provides steric hindrance, physically blocking the approach of proteolytic enzymes.[1] Furthermore, it removes the amide proton, a key hydrogen bond donor that is often crucial for enzyme recognition and binding to the active site.[1] This disruption of the hydrogen-bonding pattern makes the peptide a poor substrate for many peptidases, leading to a substantial increase in its half-life in biological fluids.[1][3]

Improved Membrane Permeability

N-methylation improves a peptide's ability to passively diffuse across cell membranes in two ways:

-

Reduced Desolvation Energy: By replacing an N-H hydrogen bond donor with a non-polar methyl group, the peptide becomes more lipophilic and has fewer interactions with water to break upon entering the lipid bilayer. This lowers the overall energy penalty for membrane transit.[1]

-

Conformational Control: The steric bulk of the N-methyl group restricts the rotational freedom around the peptide bond. This can "lock" the peptide into a more rigid, bioactive conformation.[1] Crucially, this rigidity can favor the formation of intramolecular hydrogen bonds (e.g., in β-turns), which shield the polar amide groups from the aqueous solvent and present a more lipophilic face to the cell membrane. This "chameleonic" behavior is thought to be a key factor in the high oral bioavailability of naturally N-methylated peptides like cyclosporine.[4]

The logical relationship between the challenges of peptide drugs and the solutions offered by N-methylation is depicted below.

Quantitative Impact of N-Methylation

The effects of N-methylation are highly dependent on the specific peptide sequence and the position and number of methyl groups. A systematic "N-methyl scan" is often required to identify the optimal modification pattern. The following tables summarize quantitative data from studies on various peptides.

Effect on Enzymatic Stability

N-methylation can dramatically increase the half-life of peptides in plasma and other biological matrices.

| Peptide/Analog | N-Methylation Status | Matrix | Half-life (t½) | Reference |

| Somatostatin Analog c(-PFwKTF-) | Non-methylated | Brush Border Membrane Vesicles | Significant Degradation | [5] |

| Tri-N-methylated Analog | NMe-D-Trp, NMe-Lys, NMe-Phe | Brush Border Membrane Vesicles | Significantly More Stable | [5] |

| Generic Peptide 1 | Non-methylated | Human Plasma | 3.8 h | [6] |

| Generic Peptide 2 (Same sequence) | N-methylated (position dependent) | Human Plasma | 43.5 h | [6] |

| Cyclosporine A | 7 N-methyl groups | Human Blood | ~6.2 h | [3] |

Table 1: Comparative Enzymatic Stability of N-Methylated Peptides.

Effect on Membrane Permeability

Permeability is often assessed using the in vitro Caco-2 cell model, which mimics the human intestinal epithelium. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the cell monolayer.

| Peptide/Analog | N-Methylation Status | Caco-2 Papp (cm/s) | Classification | Reference |

| c(-PFwKTF-) | Non-methylated | < 1.0 x 10⁻⁶ | Low Permeability | |

| Mono-N-methylated analogs | Various single positions | < 1.0 x 10⁻⁶ | Low Permeability | [3] |

| Di-N-methylated analogs | Various double positions | < 1.0 x 10⁻⁶ | Low Permeability | [3] |

| Tri-N-methylated analog | NMe-D-Trp⁸, NMe-Lys⁹, NMe-Phe¹¹ | 4.0 x 10⁻⁶ | Moderate Permeability | |

| Cyclic Hexa-alanine | Non-methylated | Low | Low Permeability | [1] |

| N-methylated derivatives | 1-5 methyl groups | Variable (some high) | High Permeability | [1] |

Table 2: Caco-2 Permeability of N-Methylated Peptides.

Effect on Oral Bioavailability

The ultimate goal of enhancing stability and permeability is to improve oral bioavailability (%F), the fraction of an orally administered drug that reaches systemic circulation.

| Peptide/Analog | N-Methylation Status | Oral Bioavailability (%F) in Rats | Reference |

| c(-PFwKTF-) | Non-methylated | Not bioavailable | [7] |

| Tri-N-methylated c(-PFw KT F**-) | NMe-D-Trp, NMe-Lys, NMe-Phe | 10% | [7] |

| Cyclic Hexapeptide (cpd 1) | Non-methylated | Not reported (low permeability) | [8] |

| Tri-N-methylated Cyclic Hexapeptide (cpd 3) | Three N-methyl groups | 28% | [8] |

Table 3: Oral Bioavailability of N-Methylated Peptides.

Impact on Receptor Binding and Signaling

While beneficial for pharmacokinetics, N-methylation can have unpredictable effects on receptor binding. The conformational rigidity imposed by the methyl group can either enhance affinity by pre-organizing the peptide into its bioactive conformation or decrease it by creating a steric clash or an unfavorable geometry.[1]

For example, a systematic N-methyl scan of a somatostatin octapeptide agonist revealed that methylation at certain residues (Phe⁷, Thr¹⁰) destroyed affinity for all five somatostatin receptor (SSTR) subtypes, while methylation at D-Trp⁸ produced an analog with exceptionally high affinity and selectivity for the SSTR5 subtype.[1]

Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, typically couple to an inhibitory G-protein (Gi). This inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Experimental Protocols

Evaluating the impact of N-methylation requires a suite of standardized in vitro assays. The general workflow involves synthesizing the peptide library, followed by sequential assessment of stability, permeability, and finally, receptor activity.

Below are detailed methodologies for three key assays.

Plasma Stability Assay

This assay determines the half-life of a peptide in plasma by measuring its degradation over time.

-

Materials:

-

Test peptide and N-methylated analogs.

-

Control plasma (e.g., human, rat), anticoagulated (e.g., with EDTA or heparin).

-

Incubator or water bath set to 37°C.

-

Quenching solution (e.g., Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)).

-

Internal standard for LC-MS analysis.

-

LC-MS/MS system.

-

-

Protocol:

-

Preparation: Thaw frozen plasma at 37°C. Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).

-

Incubation: Spike the peptide stock solution into a pre-warmed plasma aliquot to achieve a final concentration (e.g., 1-10 µM). Vortex gently to mix.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture. The t=0 sample should be taken immediately after spiking.

-

Quenching & Protein Precipitation: Immediately add the plasma aliquot to a tube containing 3-4 volumes of ice-cold quenching solution. This stops the enzymatic reaction and precipitates plasma proteins. Add the internal standard.

-

Centrifugation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an analysis vial. Quantify the amount of remaining parent peptide using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a first-order decay model.

-

Caco-2 Permeability Assay

This "gold standard" assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier, assessing both passive diffusion and active transport.

-

Materials:

-

Caco-2 cells.

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin).

-

Transwell® filter inserts (e.g., 0.4 µm pore size) in multi-well plates.

-

Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

-

Test peptide and control compounds (e.g., propranolol for high permeability, mannitol for low permeability).

-

LC-MS/MS system.

-

-

Protocol:

-

Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).

-

Assay Preparation: Wash the cell monolayers with pre-warmed (37°C) transport buffer.

-

Transport Experiment (Apical to Basolateral - A→B):

-

Add the test peptide solution (in transport buffer) to the apical (donor) chamber.

-

Add fresh transport buffer to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).

-

At the end of the incubation, take samples from both the apical and basolateral chambers.

-

-

Transport Experiment (Basolateral to Apical - B→A): To determine if the peptide is a substrate for efflux transporters (like P-glycoprotein), perform the experiment in the reverse direction.

-

Analysis: Quantify the concentration of the peptide in the donor and receiver samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of peptide appearance in the receiver chamber.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration in the donor chamber. An efflux ratio (Papp B→A / Papp A→B) > 2 suggests the peptide is subject to active efflux.

-

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that measures passive permeability across an artificial lipid membrane, isolating the contribution of passive diffusion from active transport.

-

Materials:

-

96-well filter plate (donor plate) with a hydrophobic PVDF membrane.

-

96-well acceptor plate.

-

Artificial membrane solution (e.g., 2% w/v lecithin in dodecane).

-

Aqueous buffer solution (e.g., PBS, pH 7.4).

-

Test peptide and control compounds.

-

Plate reader or LC-MS/MS system.

-

-

Protocol:

-

Membrane Coating: Carefully pipette a small volume (e.g., 5 µL) of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate.

-

Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer, optionally containing a solubility enhancer.

-

Prepare Donor Plate: Add the test peptide solution (dissolved in buffer) to the wells of the coated donor plate.

-

Assemble Sandwich: Place the donor plate onto the acceptor plate, creating a "sandwich" where the only path between the two is through the artificial membrane.

-

Incubation: Incubate the sandwich plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

Analysis: After incubation, separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (UV-Vis plate reader for chromophoric compounds or LC-MS/MS for others).

-

Data Analysis: Calculate the permeability coefficient (Pe) using an equation similar to the Caco-2 assay, accounting for volumes and incubation time.

-

Conclusion

N-methylation is a proven and powerful strategy in peptide drug discovery for overcoming the fundamental pharmacokinetic hurdles of enzymatic instability and poor membrane permeability. By sterically shielding the peptide backbone and reducing its hydrogen bonding potential, this modification can significantly extend a peptide's half-life and enhance its ability to cross biological membranes, often leading to dramatic improvements in oral bioavailability. However, the impact of N-methylation is highly position-dependent and can negatively affect receptor binding. Therefore, a successful drug design campaign requires a systematic approach, involving the synthesis of an N-methyl scan library and a rigorous evaluation of its stability, permeability, and biological activity using the detailed experimental protocols outlined in this guide. Through such rational design, N-methylation can transform promising peptide leads into viable clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N-Methylated Amino Acids in Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics represent a rapidly growing class of drugs, prized for their high specificity and potency. However, their clinical utility is often hampered by inherent weaknesses, including susceptibility to proteolytic degradation and poor cell membrane permeability.[1][2] N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, has emerged as a powerful and versatile strategy to overcome these limitations.[1][3] This modification can profoundly influence the physicochemical and biological properties of peptides, offering a pathway to enhance their therapeutic potential.[1][4]

This in-depth technical guide provides a comprehensive overview of the core principles of N-methylated amino acids in peptide design. It covers the synthesis, conformational effects, and impact on proteolytic stability and cell permeability, supported by quantitative data and detailed experimental protocols.

Core Principles of N-Methylation

The introduction of a methyl group to the peptide backbone induces several critical changes that underpin the benefits of this modification:

-

Enhanced Proteolytic Stability: The methyl group provides steric hindrance, shielding the adjacent peptide bond from the action of proteolytic enzymes.[1][3] This increased resistance to enzymatic degradation leads to a longer in vivo half-life of the peptide.[1][5]

-

Improved Membrane Permeability: N-methylation removes a hydrogen bond donor, which reduces the peptide's overall polarity and increases its lipophilicity.[3] This alteration enhances the peptide's ability to traverse cell membranes, a crucial factor for targeting intracellular components and improving oral bioavailability.[1][3][6]

-

Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone.[3][7] This can stabilize specific secondary structures, such as turns or helices, locking the peptide into a bioactive conformation and potentially increasing receptor binding affinity and selectivity.[1][7] However, it's important to note that the effect on binding is context-dependent and can sometimes lead to a decrease in affinity if the induced conformation is not optimal for the target receptor.[1]

Synthesis of N-Methylated Peptides

The synthesis of peptides containing N-methylated amino acids presents unique challenges due to the increased steric hindrance and reduced nucleophilicity of the secondary amine.[1][8] These challenges can lead to lower coupling yields and an increased risk of side reactions.[3][9] However, several effective strategies have been developed for their synthesis, primarily centered around solid-phase peptide synthesis (SPPS).

Two main approaches are employed:

-

Incorporation of Pre-synthesized Fmoc-N-methyl-amino acids: This is the most straightforward method, involving the use of commercially available or custom-synthesized N-methylated amino acid building blocks.

-

On-resin N-methylation: This technique involves the methylation of the amino acid after it has been incorporated into the growing peptide chain on the solid support.[1][10]

Challenges in Synthesis

-

Difficult Couplings: Coupling an amino acid to an N-methylated residue is notoriously difficult.[8] The steric bulk of the N-methyl group hinders the approach of the activated amino acid. Coupling two consecutive N-methylated amino acids is even more challenging.[8]

-

Side Reactions: Several side reactions can occur during the synthesis and cleavage of N-methyl-rich peptides, including:

-

Diketopiperazine formation: This is more likely with N-methylated amino acids.[9][11]

-

Fragmentation: Cleavage between consecutive N-methylated residues can occur during trifluoroacetic acid (TFA) cleavage.[9][11]

-

Loss of the N-terminal acetylated N-methylamino acid: This can happen during TFA cleavage.[9][11]

-

Data Presentation: Impact of N-Methylation

The following tables summarize quantitative data from cited literature, illustrating the impact of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Cell Permeability

| Parent Peptide | N-Methylated Analog | Apparent Permeability (Papp) x 10⁻⁶ cm/s | Fold Increase | Reference |

| Cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) | Cyclo[Pro–Phe–D-Trp(NMe)–Lys(NMe)–Thr–Phe(NMe)] | 4.9 | 2.7 | [12] |

| Compound 1 | Compound 3 (trimethylated) | 4.9 | 2.7 | [12] |

| Compound 2 | Compound 4 (trimethylated) | 4.1 | 8.2 | [12] |

| Poly-alanine cyclic hexapeptide (unmodified) | Di-N-methylated analog (peptide 10) | >20 | >20 | [13] |

| Poly-alanine cyclic hexapeptide (unmodified) | Di-N-methylated analog (peptide 11) | >20 | >20 | [13] |

Table 2: Effect of N-Methylation on Proteolytic Stability

| Peptide | Modification | Half-life (t½) in human plasma (min) | Reference |

| Cyclic Peptide 1 | Unmodified | > 360 | [12] |

| Cyclic Peptide 1 | Trimethylated (Compound 3) | > 360 | [12] |

| Cyclic Peptide 2 | Unmodified | > 360 | [12] |

| Cyclic Peptide 2 | Trimethylated (Compound 4) | > 360 | [12] |

Note: In this study, both the parent and N-methylated cyclic peptides were already highly stable in human plasma, likely due to their cyclic nature.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Peptides Containing N-Methylated Amino Acids using HATU

This protocol describes a general procedure for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid using HATU as the coupling reagent.[8]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-protected N-methyl amino acids

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

20% Piperidine in DMF (N,N-Dimethylformamide)

-

DMF, DCM (Dichloromethane)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling (Standard):

-

Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.8 equivalents of HATU in DMF.

-

Add 6 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1.5-3 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Coupling of N-Methylated Amino Acid:

-

Follow the same procedure as in step 3, using the Fmoc-protected N-methyl amino acid.

-

-

Coupling to an N-Methylated Residue:

-

Dissolve 4 equivalents of the Fmoc-amino acid in DMF.

-

Add 4 equivalents of HATU and 8 equivalents of DIPEA.

-

Mix the solution at room temperature for 5 minutes.

-

Add the solution of the activated amino acid to the resin.

-

Shake the resin suspension at room temperature for one hour.

-

Monitor the coupling reaction using the bromophenol blue test. If the coupling is incomplete, perform a second coupling.[8]

-

Filter the resin and wash with fresh solvent.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and the terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.[14][15]

Protocol 2: On-Resin N-Methylation

This protocol provides an alternative method where the N-methylation is performed directly on the resin-bound peptide.[1]

Materials:

-

Peptide-resin with a free N-terminal amine

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Methylating agent (e.g., methyl iodide or dimethyl sulfate)

-

Base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Thiophenol or β-mercaptoethanol for deprotection

-

Solvents: DMF, DCM

Procedure:

-

Sulfonylation: Treat the peptide-resin with o-NBS-Cl and a base (e.g., collidine) in DMF to protect the N-terminal amine as a nosyl group.

-

Methylation: Treat the nosylated peptide-resin with a methylating agent and a base to methylate the sulfonamide nitrogen.

-

Deprotection: Remove the nosyl group by treating the resin with thiophenol or β-mercaptoethanol and a base in DMF to reveal the N-methylated amine.

-

Continue Synthesis: Proceed with the coupling of the next amino acid as described in Protocol 1, step 5.

Protocol 3: Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of N-methylated peptides in the presence of proteases or serum.[1]

Materials:

-

N-methylated peptide and its unmodified counterpart

-

Protease solution (e.g., trypsin, chymotrypsin) or human serum

-

Reaction buffer (e.g., PBS, Tris-HCl)

-

Quenching solution (e.g., 10% TFA)

-

HPLC system for analysis

Procedure:

-

Incubation: Incubate a known concentration of the peptide (N-methylated and unmodified) with the protease solution or serum at 37°C.

-

Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.

-

Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.

-

Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide under the assay conditions. Compare the half-life of the N-methylated peptide to its unmodified control to determine the fold increase in stability.

Protocol 4: Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of drug candidates.[1]

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium

-

Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

-

N-methylated peptide

-

Analytical method for peptide quantification (e.g., LC-MS/MS)

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.

-

Assay Initiation: Add the N-methylated peptide solution (in transport buffer) to the apical (donor) side of the Transwell insert. Add fresh transport buffer to the basolateral (receiver) side.

-

Incubation: Incubate the plate at 37°C with gentle shaking.

-

Sampling: At predetermined time intervals, collect samples from the basolateral side and replace with fresh transport buffer.[1]

-

Sample Analysis: Quantify the concentration of the N-methylated peptide in the collected samples using a validated analytical method like LC-MS/MS.[1]

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (dQ/dt) / (A * C₀)

where:

-

dQ/dt is the rate of peptide appearance in the receiver compartment

-

A is the surface area of the Transwell membrane

-

C₀ is the initial concentration of the peptide in the donor compartment

Compare the Papp value to known standards for low and high permeability.

-

Mandatory Visualizations

Caption: Workflow for the synthesis and evaluation of N-methylated peptides.

Caption: A generic G-protein coupled receptor signaling pathway initiated by an N-methylated peptide.

Conclusion

N-methylation is a potent and widely utilized strategy in peptide drug discovery to enhance proteolytic stability, improve cell permeability, and exert conformational control.[1] While the synthesis of N-methylated peptides requires specialized protocols to address challenges such as difficult couplings and potential side reactions, the benefits often outweigh these hurdles. The systematic incorporation of N-methylated amino acids can transform a promising peptide lead into a viable drug candidate with improved pharmacokinetic and pharmacodynamic properties. The experimental protocols and data presented in this guide offer a solid foundation for researchers to leverage the power of N-methylation in their drug development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 11. ovid.com [ovid.com]

- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. jpt.com [jpt.com]

Fmoc-N-Me-Ala-OH supplier and purity information.

An In-Depth Technical Guide to Fmoc-N-Me-Ala-OH: Suppliers, Purity, and Quality Control

For researchers, scientists, and professionals in drug development, the quality of peptide building blocks is paramount. Fmoc-N-methyl-L-alanine (Fmoc-N-Me-Ala-OH) is a critical N-methylated amino acid derivative used in solid-phase peptide synthesis (SPPS) to enhance the metabolic stability, cell permeability, and conformational properties of synthetic peptides. This guide provides a comprehensive overview of commercially available Fmoc-N-Me-Ala-OH, including supplier specifications, purity analysis protocols, and essential quality control workflows.

Supplier and Purity Information

The procurement of high-purity Fmoc-N-Me-Ala-OH is the foundational step for successful peptide synthesis. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with top-tier suppliers also providing data on enantiomeric purity and specific impurities. Below is a summary of information from prominent suppliers.

| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method(s) |

| Chem-Impex | Fmoc-N-Me-L-Ala-OH | 84000-07-7 | ≥ 99% | Chiral HPLC[1] |

| Sigma-Aldrich (Novabiochem®) | Fmoc-N-Me-Ala-OH | 84000-07-7 | ≥ 98.0% (HPLC, area%) | HPLC, TLC, IR, Acidimetry[2] |

| ≥ 99.5% (Enantiomeric) | ||||

| Sigma-Aldrich (Aldrich) | Fmoc-N-Me-Ala-OH | 84000-07-7 | ≥ 97.0% (sum of enantiomers, HPLC) | HPLC |

| CookeChem | Fmoc-N-Me-Ala-OH | 84000-07-7 | 97% | Not Specified[3] |

| Aapptec | Fmoc-MeAla-OH | 84000-07-7 | Lot-specific (refer to CoA) | Not Specified[4] |

Understanding Potential Impurities

Impurities in Fmoc-amino acids can lead to the formation of undesirable side products, complicating peptide purification and compromising the final product's integrity. Common impurities primarily arise from side reactions during the introduction of the Fmoc protecting group.[5][6][7]

-

Dipeptides (e.g., Fmoc-Ala-Ala-OH): Formed when the Fmoc reagent reacts with the already formed Fmoc-amino acid.[5][7]

-

β-Alanine Derivatives (e.g., Fmoc-β-Ala-OH): Result from a rearrangement of the Fmoc-OSu reagent, a common agent for Fmoc protection.[5][7][8] The presence of β-alanine can lead to the insertion of an incorrect amino acid during peptide synthesis.[5]

-

Free Amino Acids: Resulting from an incomplete reaction with the Fmoc reagent, which can lead to multiple amino acid additions during a coupling step.[5][6]

-

Acetic Acid: Traces of acetic acid can act as a capping agent, causing premature chain termination during synthesis.[6][7]

Synthesis Pathway Overview

The synthesis of Fmoc-N-Me-Ala-OH, like other Fmoc-amino acids, involves the protection of the amino group. A common laboratory method for N-methylation is the Biron-Kessler method, which involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), making the remaining NH group acidic and susceptible to methylation.[9] The Fmoc group is typically introduced using a reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Experimental Protocols: Quality Control Analysis

A robust quality control (QC) process is essential to verify the identity, purity, and quality of Fmoc-N-Me-Ala-OH before its use in peptide synthesis.[10][11] This involves a combination of chromatographic and spectroscopic techniques.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This is the most common method to determine the purity of the final product.[12][13]

-

Objective: To determine the purity of Fmoc-N-Me-Ala-OH and to identify and quantify any potential impurities.

-

Instrumentation & Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Sample Solvent: Acetonitrile/Water (50:50, v/v)

-

-

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the Fmoc-N-Me-Ala-OH sample in the sample solvent to a final concentration of approximately 1 mg/mL.[5]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min[12]

-

Detection Wavelength: 220 nm[12] or 290 nm

-

Gradient: A typical gradient involves increasing the percentage of Mobile Phase B (Acetonitrile) over time. For example, a gradient of 30% to 100% Acetonitrile over 8 minutes.[12] The exact gradient should be optimized to achieve good separation of the main peak from any impurities.

-

-

Analysis: Inject the prepared sample into the HPLC system. The purity is calculated by determining the percentage of the main peak area relative to the total peak area in the chromatogram.[5]

-

Identity Confirmation by Mass Spectrometry (MS)

MS is used to confirm that the molecular weight of the compound is correct.[11]

-

Objective: To verify the identity of the compound by confirming its molecular weight.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.

-

Procedure:

-

A solution of the sample is infused into the mass spectrometer.

-

The instrument measures the mass-to-charge ratio (m/z) of the ions.

-

The observed molecular weight is compared to the theoretical molecular weight of Fmoc-N-Me-Ala-OH (325.36 g/mol ).

-

Additional Quality Control Tests

-

Water Content (Karl Fischer Titration): Peptides and their derivatives are often lyophilized and can retain water. Karl Fischer titration is the gold standard for accurately determining water content.[11][13]

-

Enantiomeric Purity: Chiral chromatography is used to separate and quantify the D- and L-enantiomers, ensuring high stereochemical integrity.[11]

-

Amino Acid Analysis (AAA): This technique is used for the precise quantification of the amino acid derivative, providing the net peptide content.[13]

Quality Control Workflow

The overall quality control process for a peptide synthesis reagent like Fmoc-N-Me-Ala-OH is a multi-step workflow designed to ensure that the material meets all specifications before being released for use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-N-Me-Ala-OH Novabiochem 84000-07-7 [sigmaaldrich.com]

- 3. Fmoc-N-Me-Ala-OH , 97% , 84000-07-7 - CookeChem [cookechem.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]

- 11. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical methods and Quality Control for peptide products [biosynth.com]

Technical Guide: Storage, Handling, and Stability of Fmoc-N-Me-Ala-OH

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage conditions, handling procedures, and stability considerations for Fmoc-N-Me-Ala-OH (N-α-Fmoc-N-α-methyl-L-alanine). Adherence to these guidelines is crucial for maintaining the integrity, purity, and performance of this reagent in peptide synthesis and other applications.

Compound Overview

Fmoc-N-Me-Ala-OH is an N-methylated amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The N-methyl group enhances the metabolic stability and influences the conformational properties of the resulting peptides.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is base-labile, allowing for an orthogonal deprotection strategy in combination with acid-labile side-chain protecting groups.[2]

Storage Conditions

Proper storage is critical to prevent degradation and maintain the quality of Fmoc-N-Me-Ala-OH. Recommendations vary for the solid compound and solutions.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for Fmoc-N-Me-Ala-OH in both solid and solution forms.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | 2°C to 8°C | Short to Medium-Term | A common recommendation for routine use.[3] |

| -20°C | Long-Term (≤ 3 years) | Ideal for long-term preservation to minimize degradation.[4][5] | |

| In Solvent | -20°C | ≤ 1 Month | For stock solutions; repeated freeze-thaw cycles should be avoided.[4] |

| -80°C | ≤ 6 Months | Recommended for longer-term storage of solutions to ensure maximum stability.[4] |

Handling and Safety Protocols

Fmoc-N-Me-Ala-OH, like all laboratory chemicals, should be handled with care. The following protocols outline the necessary safety measures and handling procedures.

Personal Protective Equipment (PPE)

A standard set of PPE is required when handling Fmoc-N-Me-Ala-OH powder to prevent exposure.

| Equipment | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles.[3][6] | Protects eyes from dust particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][6] | Prevents skin contact. |

| Respiratory Protection | Type N95 respirator or equivalent.[3] | Necessary when handling powder to avoid inhalation.[7] |

| Body Protection | Laboratory coat. | Protects clothing and skin. |

Experimental Protocol: Weighing and Solution Preparation

This protocol details the steps for safely weighing the solid compound and preparing a stock solution.

-

Preparation : Before opening, allow the sealed container of Fmoc-N-Me-Ala-OH to equilibrate to room temperature inside a desiccator.[8] This prevents moisture condensation on the cold powder, which can compromise stability.[8]

-

Environment : Perform all manipulations of the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[7]

-

Weighing : Carefully weigh the desired amount of the compound. Avoid creating dust clouds.

-

Dissolution : Add the appropriate solvent to the solid. For instance, to prepare a stock solution in DMSO, add newly opened DMSO to the powder.[8] If needed, use sonication to aid dissolution.[8]

-

Storage of Stock Solution : Once prepared, aliquot the solution into smaller, single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[8]

-

Purging and Sealing : Before storing, gently purge the headspace of the container with an inert gas such as argon or nitrogen.[8] Seal the container tightly.

-

Labeling and Storage : Clearly label the container with the compound name, concentration, solvent, and preparation date. Store at the recommended temperature as outlined in Table 1.

Solubility Profile

The solubility of Fmoc-N-Me-Ala-OH is a key parameter for its use in synthesis and biological assays.

| Solvent/System | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (307.35 mM)[8] | Use of ultrasonic agitation and newly opened, anhydrous DMSO is recommended.[8] |

| In Vivo Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (7.68 mM)[8] | A clear solution is obtained.[8] |

| In Vivo Formulation 2 (10% DMSO, 90% Corn Oil) | ≥ 2.5 mg/mL (7.68 mM)[8] | A clear solution is obtained.[8] |

| Water | Slightly soluble[9] | Not suitable for preparing concentrated aqueous stock solutions. |

Stability Considerations and Workflow

The chemical stability of Fmoc-N-Me-Ala-OH is influenced by several factors, including moisture, light, and pH. The N-methylation provides enhanced stability compared to its non-methylated counterpart.[10] The Fmoc group is notably stable in acidic conditions but is readily cleaved under mild basic conditions, a cornerstone of its utility in SPPS.[2]

Visualization of Handling Workflow

The following diagram illustrates the recommended workflow for the proper handling of Fmoc-N-Me-Ala-OH from receipt to storage.

Caption: Recommended workflow for handling Fmoc-N-Me-Ala-OH.

Visualization of Stability Factors

This diagram outlines the key factors that can positively or negatively influence the stability of Fmoc-N-Me-Ala-OH.

Caption: Factors influencing the stability of Fmoc-N-Me-Ala-OH.

References

- 1. researchgate.net [researchgate.net]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fmoc-N-Me-Ala-OH = 97.0 HPLC sum of enantiomers 84000-07-7 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 6. carlroth.com [carlroth.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. peptide.com [peptide.com]

- 9. N-Fmoc-N-methyl-L-alanine, 95% | Fisher Scientific [fishersci.ca]

- 10. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for incorporating Fmoc-N-Me-Ala-OH in solid-phase peptide synthesis (SPPS).

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylated amino acids, such as Fmoc-N-Me-Ala-OH, are crucial building blocks in the synthesis of therapeutic peptides. The incorporation of these residues can enhance proteolytic stability, improve membrane permeability, and constrain peptide conformation, often leading to increased potency and selectivity. However, the N-methyl group introduces significant steric hindrance, which complicates the standard solid-phase peptide synthesis (SPPS) process. This application note provides a detailed protocol for the efficient incorporation of Fmoc-N-Me-Ala-OH into a peptide sequence using Fmoc/tBu chemistry, addressing the common challenges associated with this sterically hindered amino acid.

The primary challenge in coupling N-methylated amino acids is the reduced nucleophilicity and increased steric bulk of the secondary amine, which leads to slower and often incomplete coupling reactions when using standard reagents like HBTU or HCTU.[1] Consequently, more potent coupling reagents are required to achieve high yields.[2] Furthermore, the secondary amine of the N-methylated residue renders the standard ninhydrin test for monitoring coupling completion ineffective. This protocol, therefore, utilizes the bromophenol blue test as a reliable alternative for monitoring the presence of free secondary amines.[2][3]

Materials and Reagents

Resins:

-

Appropriate Fmoc-compatible resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)

Amino Acids and Reagents:

-

Fmoc-N-Me-Ala-OH

-

Standard Fmoc-protected amino acids

-

Coupling Reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) (Peptide synthesis grade)

-

Washing Solvents: Methanol, Diethyl ether

-

Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)[4]

-

Bromophenol Blue Test Solution: 0.05% (w/v) bromophenol blue in DMF[5]

Experimental Protocols

Resin Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF from the reaction vessel.

Standard Fmoc Deprotection

-

Add the 20% piperidine in DMF solution to the swollen resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Coupling of Fmoc-N-Me-Ala-OH

Due to the steric hindrance of Fmoc-N-Me-Ala-OH, a more potent coupling reagent and extended reaction times are necessary.

-

Activation: In a separate vessel, dissolve Fmoc-N-Me-Ala-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP. Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.[2]

-

Coupling: Add the activated Fmoc-N-Me-Ala-OH solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.[6] Longer coupling times may be necessary, especially when coupling to another N-methylated residue.

-

Monitoring: After the initial coupling time, perform the Bromophenol Blue test (see Protocol 3.4) to check for completion.

-

Recoupling (if necessary): If the bromophenol blue test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and repeat the coupling step with a freshly prepared activated Fmoc-N-Me-Ala-OH solution.

-

Washing: Once the coupling is complete (negative bromophenol blue test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Bromophenol Blue Test for Coupling Completion

The standard ninhydrin test is not effective for secondary amines like N-methylalanine. The bromophenol blue test is a reliable alternative.[2][3]

-

Withdraw a small sample of resin beads (approx. 1-5 mg) from the reaction vessel.

-

Wash the beads thoroughly with DMF in a small test tube to remove any residual base.[5]

-

Add 1-3 drops of the bromophenol blue test solution to the washed beads.

-

Observe the color of the beads immediately.

Peptide Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum for at least 1 hour.

-

Prepare the cleavage cocktail (e.g., Reagent K).

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.[7]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Reagent Equivalents for Fmoc-N-Me-Ala-OH Coupling

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-N-Me-Ala-OH | 4 |

| HATU | 3.9 |

| DIPEA | 8 |

Table 2: Recommended Reaction Times and Monitoring

| Step | Duration | Monitoring Test |

| Fmoc Deprotection | 5 + 15 minutes | N/A |

| Coupling | 1 - 4 hours | Bromophenol Blue Test |

| Cleavage | 2 - 4 hours | RP-HPLC |

Visualization of Experimental Workflow

Caption: Workflow for SPPS incorporation of Fmoc-N-Me-Ala-OH.

References

Optimizing Peptide Synthesis: A Guide to Coupling Sterically Hindered Fmoc-N-Me-Ala-OH

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Ala-OH, into peptide sequences is a widely employed strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and modulate conformation. However, the steric hindrance imposed by the N-methyl group presents a significant synthetic challenge, often leading to sluggish and incomplete coupling reactions. The selection of an appropriate coupling reagent is therefore paramount to achieving high yields and maintaining the stereochemical integrity of the peptide. This document provides a comprehensive overview of the most effective coupling reagents for the sterically hindered Fmoc-N-Me-Ala-OH, supported by comparative data and detailed experimental protocols.

Comparative Analysis of Coupling Reagents